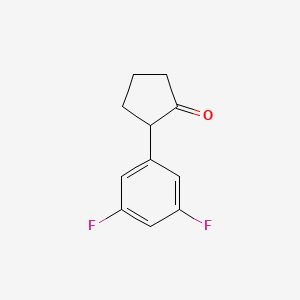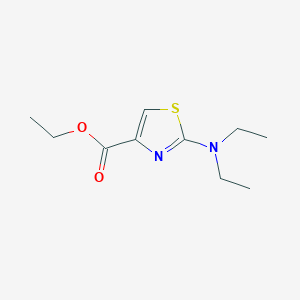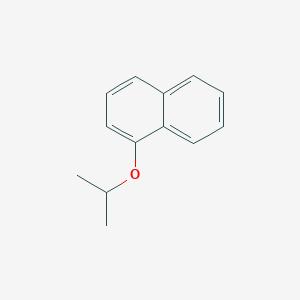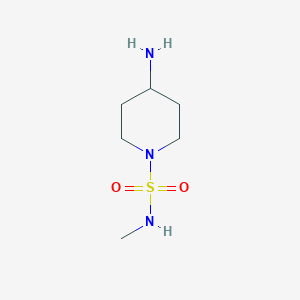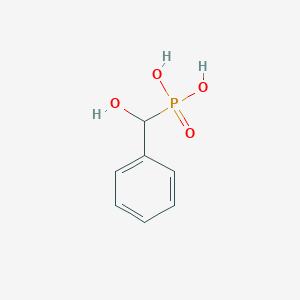
hydroxy(phenyl)methylphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy(phenyl)methylphosphonic acid is an organophosphorus compound with the molecular formula C7H9O4P. It is characterized by the presence of a hydroxyl group, a phenyl group, and a phosphonic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: Hydroxy(phenyl)methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with water, followed by hydrolysis to yield the desired product. Another method includes the use of dialkyl or diaryl phosphonates, which undergo hydrolysis under acidic or basic conditions to form the phosphonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phosphonate esters. The process may be catalyzed by acids or bases, with the choice of catalyst depending on the desired reaction rate and product purity. The use of trimethylsilyl halides for dealkylation is also a common industrial method .
化学反应分析
Types of Reactions: Hydroxy(phenyl)methylphosphonic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.
Oxidation: It can be oxidized to form phosphonic acid oxides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Hydrolysis: Produces phosphonic acid derivatives.
Oxidation: Yields phosphonic acid oxides.
Substitution: Results in various substituted phosphonic acids.
科学研究应用
Hydroxy(phenyl)methylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as an enzyme inhibitor, particularly for enzymes such as renin and HIV protease.
Industry: Employed in the production of flame retardants, plasticizers, and corrosion inhibitors.
作用机制
The mechanism of action of hydroxy(phenyl)methylphosphonic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific inhibitor structure .
相似化合物的比较
Hydroxy(phenyl)methylphosphonic acid can be compared with other similar compounds, such as:
Aminophosphonic acids: These compounds contain an amino group instead of a hydroxyl group and are known for their use as enzyme inhibitors and in medicinal chemistry.
Hydroxybisphosphonates: These compounds have two phosphonic acid groups and are used in the treatment of bone diseases like osteoporosis.
Phosphinic acids: These compounds have a different phosphorus-oxygen bonding structure and are used in various industrial applications.
Uniqueness: this compound is unique due to its specific combination of a hydroxyl group, a phenyl group, and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity compared to other phosphonic acid derivatives .
属性
分子式 |
C7H9O4P |
|---|---|
分子量 |
188.12 g/mol |
IUPAC 名称 |
[hydroxy(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H9O4P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7-8H,(H2,9,10,11) |
InChI 键 |
YLVXPXINUWURSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(O)P(=O)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)
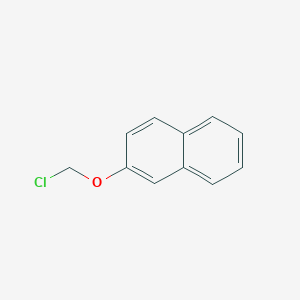
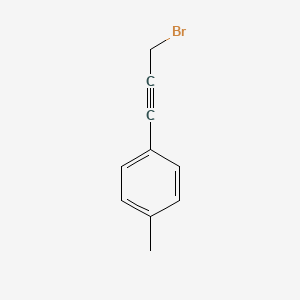
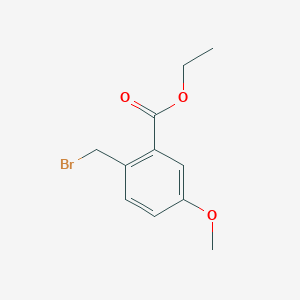
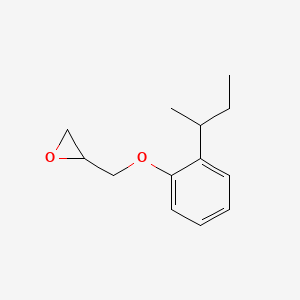
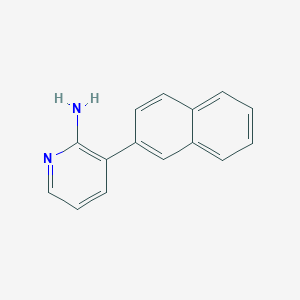
![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)

